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Compound of Interest

Compound Name: TNG-0746132

Cat. No.: B10858027 Get Quote

Disclaimer: No public clinical trial data or developmental updates are available for the

compound "TNG-0746132." This guide focuses on TNG462, a clinical-stage, MTA-cooperative

PRMT5 inhibitor developed by Tango Therapeutics for the treatment of MTAP-deleted cancers,

for which Phase 1/2 clinical trial data has been publicly disclosed.

This guide provides a comprehensive comparison of TNG462 (vopimetostat) with other

therapeutic options for researchers, scientists, and drug development professionals. We will

delve into the available clinical trial data, experimental protocols, and the underlying

mechanism of action, offering a clear perspective on its potential positioning in the evolving

landscape of precision oncology.

The Therapeutic Rationale: Targeting a Key
Vulnerability
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage

pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in

approximately 10-15% of all human cancers, including a significant proportion of pancreatic

and non-small cell lung cancers.[1][2][3] This deletion leads to the accumulation of

methylthioadenosine (MTA), which normally acts as an inhibitor of protein arginine

methyltransferase 5 (PRMT5).[1][4] Cancer cells with MTAP deletion become highly dependent

on the remaining PRMT5 activity for their survival, creating a synthetic lethal vulnerability.[2]
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TNG462 is an orally available, selective inhibitor of PRMT5 that works cooperatively with MTA.

[1][5][6] This MTA-cooperative binding mechanism allows TNG462 to potently and selectively

inhibit PRMT5 in MTAP-deleted cancer cells where MTA levels are high, while sparing normal

cells with functional MTAP and low MTA levels.[1][6]

Performance Snapshot: TNG462 Phase 1/2 Clinical
Trial Data
The ongoing Phase 1/2 clinical trial (NCT05732831) is evaluating the safety, tolerability, and

preliminary anti-tumor activity of TNG462 in patients with advanced or metastatic solid tumors

harboring an MTAP deletion.[5][7]

Efficacy in Pancreatic Cancer
Metric

2L Pancreatic Cancer
Patients

All Pancreatic Cancer
Patients

Objective Response Rate

(ORR)
25% 15%

Disease Control Rate (DCR) - 71%

Median Progression-Free

Survival (mPFS)
7.2 months -

mPFS in 3L+ patients 4.1 months -

Data as of September 1, 2025.

Efficacy Across Various MTAP-Deleted Solid Tumors
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Metric Value

Objective Response Rate (ORR) 27% (across all histologies)

Disease Control Rate (DCR) 78% (across all histologies)

Median Progression-Free Survival (mPFS) 6.4 months (across all histologies)

ORR in Cholangiocarcinoma 43% (n=7)

Data as of September 1, 2025, for all histologies

and October 20, 2024, for cholangiocarcinoma.

[8][9]

Safety and Tolerability
TNG462 has demonstrated a manageable safety profile and is generally well-tolerated.[8]

Treatment-Related Adverse
Events (TRAEs)

Grade 1 Grade 3

Nausea 26% Rare

Anemia 20% 13%

Fatigue 19% Rare

Dysgeusia 19%
Not reported at expansion

doses

Thrombocytopenia 13% Dose-limiting toxicity

No treatment-related Grade 4

or 5 events have been

reported.[8]

Comparative Landscape: Other PRMT5 Inhibitors
and Standard of Care
TNG462 is a frontrunner in a new class of MTA-cooperative PRMT5 inhibitors. However, other

molecules are also in development, and it's crucial to consider the current standard of care.
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Therapeutic Agent
Mechanism of
Action

Developer
Key Clinical Data
Highlights

BMS-986504

(MRTX1719)

MTA-cooperative

PRMT5 inhibitor
Bristol Myers Squibb

In a Phase 1/2 trial,

demonstrated a 29%

ORR and 80% DCR in

pretreated,

advanced/metastatic

MTAP-deleted

NSCLC.[3]

AMG 193
MTA-cooperative

PRMT5 inhibitor
Amgen

In a Phase 1 trial,

showed a 29% ORR

(5/17) in patients with

metastatic/locally

advanced MTAP-

deleted NSCLC.[10]

Standard of Care

(Pancreatic Cancer)

Chemotherapy (e.g.,

FOLFIRINOX,

gemcitabine plus nab-

paclitaxel)

-

Varies by line of

treatment and patient

characteristics.

Standard of Care

(NSCLC)

Targeted therapy (for

actionable mutations),

immunotherapy,

chemotherapy

-

Dependent on

histological subtype

and biomarker status.

Experimental Protocols
TNG462 Phase 1/2 Clinical Trial (NCT05732831)
Study Design: An open-label, multicenter, Phase 1/2 study.

Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D) of TNG462. Patients with various MTAP-deleted solid

tumors were enrolled in cohorts of increasing doses.
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Phase 2 (Dose Expansion): To evaluate the safety and efficacy of TNG462 at the RP2D in

specific cohorts of patients with MTAP-deleted cancers, including non-small cell lung cancer

and pancreatic cancer.[5]

Key Inclusion Criteria:

Age ≥ 18 years.

Histologically or cytologically confirmed locally advanced, metastatic, or unresectable solid

tumor.

Documented homozygous deletion of MTAP in the tumor.

Have received prior standard therapy as available.

ECOG performance status of 0 or 1.

Key Exclusion Criteria:

Prior treatment with a PRMT5 inhibitor.

Symptomatic central nervous system (CNS) metastases.

Endpoints:

Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and

serious adverse events (SAEs).

Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease

control rate (DCR), and progression-free survival (PFS).

Visualizing the Science
Signaling Pathway of TNG462
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TNG462 Mechanism of Action in MTAP-Deleted Cancer Cells
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Caption: TNG462 selectively inhibits PRMT5 in MTAP-deleted cancer cells.

TNG462 Phase 1/2 Clinical Trial Workflow
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TNG462 Phase 1/2 Clinical Trial Workflow
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Caption: Workflow of the TNG462 Phase 1/2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. trial.medpath.com [trial.medpath.com]

2. letswinpc.org [letswinpc.org]

3. Novel Targeted Agent Under Study in MTAP-Deleted NSCLC - The ASCO Post
[ascopost.com]

4. researchgate.net [researchgate.net]

5. clinicaltrials.eu [clinicaltrials.eu]

6. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMT5 inhibitor that
is synthetic lethal for MTAP deleted cancers - American Chemical Society
[acs.digitellinc.com]

7. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors - The
Happy Lungs Project [happylungsproject.org]

8. ir.tangotx.com [ir.tangotx.com]

9. trial.medpath.com [trial.medpath.com]

10. onclive.com [onclive.com]

To cite this document: BenchChem. [Navigating the Landscape of MTAP-Deleted Cancers: A
Comparative Guide to TNG462]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858027#tng-0746132-clinical-trial-phase-1-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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